Cirsilineol

Catalog No.
S523843
CAS No.
41365-32-6
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cirsilineol

CAS Number

41365-32-6

Product Name

Cirsilineol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3

InChI Key

VKOSQMWSWLZQPA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4',5-dihydroxy-3',6,7-trimethoxy-flavone, 4',5-dihydroxy-3',6,7-trimethoxyflavone, cirsilineol

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O

The exact mass of the compound Cirsilineol is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633556. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Cirsilineol (CAS: 41365-32-6), chemically defined as 4',5-dihydroxy-3',6,7-trimethoxyflavone, is a highly methoxylated bioactive flavone predominantly isolated from Artemisia and Teucrium species. In industrial procurement and pharmacological research, it serves two primary functions: as a high-purity analytical reference standard for botanical quality control, and as a highly specialized molecular probe. Unlike broadly acting, non-methoxylated benchmark flavones such as luteolin, cirsilineol's specific methylation pattern dictates a highly selective target profile, including targeted immunomodulation and unique chromatographic retention properties [1]. Buyers typically procure this exact compound when standardizing complex polymethoxyflavone mixtures or when modeling specific JAK2/STAT1-mediated autoimmune pathways where generic flavone substitution would compromise assay integrity [2].

Substituting cirsilineol with closely related polymethoxyflavones (like eupatilin or cirsiliol) or generic in-class benchmarks (like luteolin) routinely fails in both analytical and pharmacological workflows. In botanical QA/QC, cirsilineol and its 3'-OH analog, cirsiliol, share identical UV spectra; substituting one for the other prevents accurate peak assignment and system suitability validation in HPLC-DAD analyses[1]. Pharmacologically, substituting the closely related analog eupatilin introduces potent Xanthine Oxidase (XO) inhibition, an activity that cirsilineol natively lacks due to its 7-methoxy group [2]. This structural difference means that using eupatilin as a substitute in metabolic or purine-sensitive assays will severely confound uric acid pathways, making exact procurement of cirsilineol mandatory for off-target avoidance [2].

Structural Abolition of Xanthine Oxidase (XO) Inhibition for Off-Target Avoidance

Cirsilineol demonstrates a critical lack of Xanthine Oxidase (XO) inhibition compared to its closely related co-metabolite, eupatilin. While eupatilin is a potent XO inhibitor (IC50 = 1.33 μM), cirsilineol is completely inactive in XO-induced uric acid production assays [1]. This difference is structurally driven by cirsilineol's 7-methoxy group, which abolishes the XO binding affinity provided by the free 7-OH group found in eupatilin [1].

Evidence DimensionXanthine Oxidase (XO) Inhibition (IC50)
Target Compound DataInactive (No XO inhibition)
Comparator Or BaselineEupatilin (IC50 = 1.33 μM)
Quantified DifferenceComplete loss of XO inhibitory activity
ConditionsIn vitro XO-induced uric acid production assay

Buyers conducting pharmacological research on Artemisia extracts must procure cirsilineol to study non-XO pathways without inadvertently confounding purine metabolism or uric acid levels.

Critical Chromatographic Resolution vs. Cirsiliol in Botanical QA/QC

In the standardization of Teucrium and Artemisia extracts, cirsilineol and its analog cirsiliol exhibit identical UV spectra, making them indistinguishable by standard diode-array detection alone [1]. However, the presence of the 3'-methoxy group in cirsilineol significantly increases its lipophilicity compared to the 3'-OH group in cirsiliol, resulting in a substantially longer retention time during reversed-phase HPLC [1].

Evidence DimensionHPLC Retention Behavior
Target Compound DataLonger retention time (baseline resolved)
Comparator Or BaselineCirsiliol (shorter retention time)
Quantified DifferenceDistinct baseline separation despite identical UV absorbance profiles
ConditionsReversed-phase HPLC-DAD profiling of botanical extracts

Procurement of exact cirsilineol is mandatory as a retention-time marker to prevent misidentification of polymethoxyflavones in industrial botanical quality control.

Highly Selective Inhibition of the JAK2/STAT1/T-bet Axis

Unlike broad-spectrum flavones that generically target NF-κB or COX-2, cirsilineol acts as a highly specific inhibitor of the IFN-γ/STAT1 signaling pathway. In vitro, cirsilineol (at 1-10 μM) completely inhibits IFN-γ-induced Tyr701 phosphorylation of STAT1 and JAK2 activation in splenic CD4+ T cells [1]. This targeted down-regulation of T-bet expression translates to significant amelioration of T-cell-mediated experimental colitis in vivo, a mechanism not replicated by generic in-class substitutes[1].

Evidence DimensionIFN-γ-induced STAT1/JAK2 Phosphorylation
Target Compound DataComplete inhibition at 1-10 μM
Comparator Or BaselineGeneric flavones (predominantly NF-κB/COX-2 driven)
Quantified DifferenceSelective, reversible targeting of the Th1-specific transcription factor T-bet
ConditionsSplenic CD4+ T cells and TNBS-induced murine colitis models

Makes cirsilineol the preferred procurement choice for researchers specifically modeling targeted therapies for inflammatory bowel disease (IBD) rather than general inflammation.

Favorable Therapeutic Window in Prostate Cancer Models

Cirsilineol demonstrates a highly selective cytotoxic profile in prostate cancer modeling. In cell viability assays, cirsilineol suppressed the proliferation of DU-145 prostate cancer cells with an IC50 of 7 μM, while exhibiting minimal cytotoxicity against normal HPrEC prostate cells (IC50 = 110 μM)[1]. This ~15.7-fold selectivity window is driven by its ability to induce reactive oxygen species (ROS)-mediated apoptosis specifically in malignant cells, providing a safer baseline than many conventional chemotherapeutic benchmarks[1].

Evidence DimensionCytotoxicity (IC50)
Target Compound Data7 μM (DU-145 cancer cells)
Comparator Or Baseline110 μM (normal HPrEC cells)
Quantified Difference15.7-fold higher selectivity for malignant cells over normal epithelial cells
ConditionsIn vitro cell viability and colony formation assays (24-72h)

Provides a robust, low-toxicity compound for researchers requiring a wide therapeutic window to study ROS-mediated apoptosis in prostate oncology.

Botanical Extract Standardization (QA/QC)

Deployed as a primary reference standard for HPLC-DAD/MS profiling of Artemisia and Teucrium species, specifically to resolve polymethoxyflavones with overlapping UV spectra where exact retention time markers are mandatory [1].

Non-Interfering Pharmacological Probing

Utilized in metabolic or purine-sensitive assays where the potent Xanthine Oxidase inhibition of closely related analogs (like eupatilin) would confound uric acid measurements[2].

Selective Immunomodulation Studies (IBD Models)

Applied as a specific JAK2/STAT1/T-bet pathway inhibitor in CD4+ T cell models, avoiding the broad NF-κB off-target effects of simpler flavones when modeling inflammatory bowel disease [3].

Prostate Cancer Apoptosis Modeling

Used as a high-selectivity ROS-inducing agent in DU-145 cell lines, leveraging its wide therapeutic window against normal prostate epithelial cells to study targeted apoptosis [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08DZZ529FE

Other CAS

41365-32-6

Wikipedia

Cirsilineol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
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2: Sheng X, Sun Y, Yin Y, Chen T, Xu Q. Cirsilineol inhibits proliferation of cancer cells by inducing apoptosis via mitochondrial pathway. J Pharm Pharmacol. 2008 Nov;60(11):1523-9. doi: 10.1211/jpp/60.11.0014. PubMed PMID: 18957174.
3: Hajdú Z, Hohmann J, Forgo P, Máthé I, Molnár J, Zupkó I. Antiproliferative activity of Artemisia asiatica extract and its constituents on human tumor cell lines. Planta Med. 2014 Dec;80(18):1692-7. doi: 10.1055/s-0034-1383146. Epub 2014 Oct 8. PubMed PMID: 25295671.
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10: Heo HJ, Cho HY, Hong B, Kim HK, Kim EK, Kim BG, Shin DH. Protective effect of 4',5-dihydroxy-3',6,7-trimethoxyflavone from Artemisia asiatica against Abeta-induced oxidative stress in PC12 cells. Amyloid. 2001 Sep;8(3):194-201. PubMed PMID: 11676296.
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